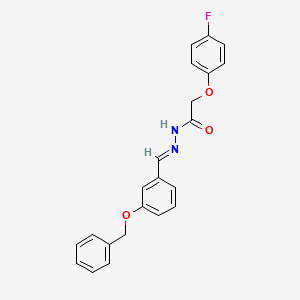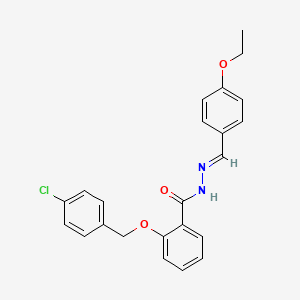
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C({18})H({21})NO(_{3}). This compound is part of the carbamate family, which are esters of carbamic acid. It is characterized by the presence of both phenylmethoxy and phenylmethyl groups attached to the carbamic acid moiety, with an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester typically involves the reaction of phenylmethanol with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions often require a controlled temperature environment, typically around 0-5°C, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product consistency and purity. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and carbonates.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) and potassium tert-butoxide (KOtBu) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can act as a protecting group for amines in peptide synthesis.
Industry: It is used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability.
Mécanisme D'action
The mechanism by which carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester exerts its effects involves the interaction with specific molecular targets. The ethyl ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors in biological systems. The phenylmethoxy and phenylmethyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester.
Carbamic acid, phenyl-, 1-methylethyl ester: This variant has an isopropyl ester group, which affects its reactivity and solubility.
Carbamic acid, phenyl-, ethyl ester: Lacks the phenylmethoxy group, making it less sterically hindered.
Uniqueness
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester is unique due to the presence of both phenylmethoxy and phenylmethyl groups, which provide distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific applications where other carbamates might not be effective.
Propriétés
Numéro CAS |
1867-23-8 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
ethyl N-benzyl-N-phenylmethoxycarbamate |
InChI |
InChI=1S/C17H19NO3/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)21-14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clé InChI |
ZNCMUGOJWKFPBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)




![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
